molecular formula C20H21N3O2 B6118666 ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate

ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate

Cat. No. B6118666
M. Wt: 335.4 g/mol
InChI Key: HKQZGVNMEXLACI-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate” seems to be the closest match . It has a molecular weight of 293.36 . The IUPAC name is ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, enaminones, which are similar compounds, have been synthesized from reactions with different nucleophiles and electrophiles .


Molecular Structure Analysis

The InChI code for the related compound “Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate” is 1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3 .


Chemical Reactions Analysis

Enaminones, similar to the requested compound, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Physical And Chemical Properties Analysis

The related compound “Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate” has a molecular weight of 293.36 .

Scientific Research Applications

Safety and Hazards

The related compound “Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate” has a safety signal word of “Warning” according to its MSDS .

properties

IUPAC Name

ethyl 2-[4-(2,4-dimethylanilino)phthalazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-19(24)12-18-15-7-5-6-8-16(15)20(23-22-18)21-17-10-9-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZGVNMEXLACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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